REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[S:10][C:9]([C:11]2[N:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=[N:8][C:7]=1[C:17]([F:20])([F:19])[F:18])=[O:5])C.[OH-].[Na+]>CO.O>[N:16]1[CH:15]=[CH:14][CH:13]=[N:12][C:11]=1[C:9]1[S:10][C:6]([C:4]([OH:5])=[O:3])=[C:7]([C:17]([F:19])([F:20])[F:18])[N:8]=1 |f:1.2|
|
Name
|
2-pyrimidin-2-yl-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)C1=NC=CC=N1)C(F)(F)F
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Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc six times
|
Type
|
WASH
|
Details
|
The combined extracts are washed once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)C=1SC(=C(N1)C(F)(F)F)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |